Alvocidib (also known as Flavopiridol) is a synthetic flavone and a potent, broad-spectrum inhibitor of cyclin-dependent kinases (CDKs). It acts as an ATP-competitive inhibitor with high affinity for multiple CDKs, including CDK1, CDK2, CDK4, and notably CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb). This inhibition of CDK9 disrupts the transcription of short-lived anti-apoptotic proteins, such as Mcl-1, making it a powerful tool for inducing apoptosis in various cancer models, particularly hematological malignancies. Its procurement is often considered for applications requiring broad cell cycle blockade and transcriptional suppression.
Substituting Alvocidib with other CDK inhibitors is often unfeasible due to significant differences in their kinase selectivity profiles and potency. While second-generation inhibitors like Dinaciclib may offer higher potency against certain CDKs, Alvocidib's specific and well-documented activity profile, particularly its potent inhibition of CDK9, provides a distinct mechanism for downregulating Mcl-1 and inducing apoptosis. More selective inhibitors, such as the CDK4/6-specific agents (e.g., Palbociclib), lack the broad-spectrum activity required for applications targeting transcriptional dysregulation or broad cell cycle arrest. The unique balance of CDK inhibition provided by Alvocidib means that seemingly close substitutes will yield different biological outcomes, making direct replacement unreliable for established protocols.
In a direct comparison using the SKOV-3 metastatic ovarian cancer cell line, Alvocidib demonstrated significantly higher potency than the standard-of-care chemotherapeutic agent, cisplatin. Alvocidib achieved a 50% lethal dose (LD50) at a concentration 33-fold lower than that of cisplatin, highlighting its efficacy in this platinum-resistant model.
| Evidence Dimension | Cell Viability (LD50) |
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Cisplatin: 6 µM (6000 nM) |
| Quantified Difference | 33.3-fold more potent than Cisplatin |
| Conditions | SKOV-3 metastatic ovarian cancer cell line, dose-response experiments. |
For researchers working with platinum-resistant ovarian cancer models, Alvocidib offers a significantly more potent tool for inducing cell death than conventional chemotherapy agents.
While Alvocidib (Flavopiridol) was a benchmark pan-CDK inhibitor, the next-generation compound Dinaciclib was developed to improve upon its properties. In a direct comparison, Dinaciclib was found to be a 12-fold stronger inhibitor of CDK2 and a 14-fold stronger inhibitor of CDK5. Critically for in vivo applications, Dinaciclib was developed using a screening process that prioritized therapeutic index, resulting in a compound with a therapeutic index more than 10 times greater than that of Alvocidib (Flavopiridol).
| Evidence Dimension | Therapeutic Index (MTD/MED ratio in vivo) |
| Target Compound Data | <1 |
| Comparator Or Baseline | Dinaciclib: >10 |
| Quantified Difference | >10-fold lower therapeutic index than Dinaciclib |
| Conditions | In vivo screening in A2780 xenograft models. |
While Alvocidib is a foundational tool, projects requiring a wider in vivo therapeutic window may justify selecting Dinaciclib, which was specifically optimized for this parameter.
Alvocidib has minimal solubility in water but is soluble in organic solvents such as DMSO, ethanol, and dimethylformamide. A typical stock solution can be prepared in DMSO at 33.33 mg/mL (82.94 mM). For in vivo formulation, a common vehicle involves a multi-component system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, which achieves a solubility of at least 2.5 mg/mL. This established solubility data is critical for designing reproducible in vitro and in vivo experiments.
| Evidence Dimension | Solubility |
| Target Compound Data | Soluble in DMSO (33.33 mg/mL); Minimal in water |
| Comparator Or Baseline | N/A (Baseline property) |
| Quantified Difference | N/A |
| Conditions | Standard laboratory solvents and in vivo vehicle. |
Procurement of Alvocidib is supported by clear, published solubility and formulation data, reducing the risk of experimental failure due to poor compound handling or precipitation.
Alvocidib is a primary choice for studies involving acute myeloid leukemia (AML) or chronic lymphocytic leukemia (CLL) models where survival is highly dependent on the anti-apoptotic protein Mcl-1. Its potent inhibition of CDK9 leads to rapid transcriptional downregulation of MCL1, sensitizing cells to apoptosis. This makes it a validated tool for investigating Mcl-1 biology and for use in combination studies with other cytotoxic agents.
As a well-characterized and potent inhibitor of CDK9, Alvocidib is ideally suited for experiments designed to probe the function of the P-TEFb complex in transcriptional elongation. Researchers investigating super-enhancer function and the transcriptional control of oncogenes will find Alvocidib to be a reliable pharmacological tool for suppressing RNA Polymerase II activity.
Given its demonstrated high potency in platinum-resistant ovarian cancer cell lines, Alvocidib is a logical choice for preclinical studies aiming to identify new therapeutic strategies for this indication. Its ability to induce cell death at nanomolar concentrations, far below that of cisplatin, makes it a strong candidate for single-agent or combination screening in resistant models.
Irritant